molecular formula C23H27N3O2S B319114 N-cyclohexyl-2-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzamide

N-cyclohexyl-2-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzamide

Cat. No.: B319114
M. Wt: 409.5 g/mol
InChI Key: XLSMXIJEGNJXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a cyclohexyl group, a phenylpropanoyl group, and a benzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the phenylpropanoyl intermediate: This step involves the reaction of phenylpropanoic acid with thionyl chloride to form phenylpropanoyl chloride.

    Amidation reaction: The phenylpropanoyl chloride is then reacted with cyclohexylamine to form N-cyclohexyl-3-phenylpropanamide.

    Thioamide formation: The N-cyclohexyl-3-phenylpropanamide is further reacted with thiourea to form the thioamide intermediate.

    Final coupling reaction: The thioamide intermediate is then coupled with 2-aminobenzamide under appropriate conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-cyclohexyl-2-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-[(3-phenylpropanoyl)amino]benzamide
  • N-cyclohexyl-2-[(3-phenylpropanoyl)amino]benzamide

Uniqueness

N-cyclohexyl-2-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

Molecular Formula

C23H27N3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

N-cyclohexyl-2-(3-phenylpropanoylcarbamothioylamino)benzamide

InChI

InChI=1S/C23H27N3O2S/c27-21(16-15-17-9-3-1-4-10-17)26-23(29)25-20-14-8-7-13-19(20)22(28)24-18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18H,2,5-6,11-12,15-16H2,(H,24,28)(H2,25,26,27,29)

InChI Key

XLSMXIJEGNJXDW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)CCC3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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